(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione
Description
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring fused with an isoindoline structure, which is further functionalized with a fluorine atom and two keto groups.
Properties
Molecular Formula |
C13H9FN2O4 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)/t8-/m0/s1 |
InChI Key |
CRAUTELYXAAAPW-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isoindoline moiety. The fluorine atom is usually introduced via electrophilic fluorination, and the keto groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-chloroisoindoline-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-bromoisoindoline-1,3-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
